UNBS5162

描述

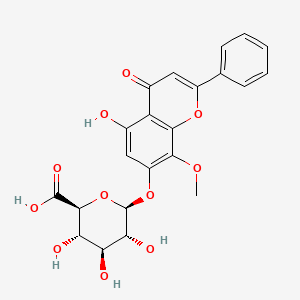

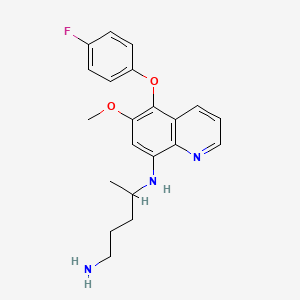

UNBS5162 is a novel naphthalimide derivative that has garnered significant attention in the field of oncology due to its potent anti-tumor properties. This compound binds to DNA by intercalation and suppresses the elaboration of CXCL chemokines, which are involved in tumor progression and metastasis .

科学研究应用

UNBS5162 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

作用机制

UNBS5162 的作用机制不同于其他萘酰亚胺衍生物。 与作为拓扑异构酶 II 毒物的化合物不同,this compound 不表现出抗拓扑异构酶 II 活性 . 相反,它通过显着延长 G2 期来损害细胞周期进程。 这种效应是通过自噬诱导介导的,这可以通过 LC3-I 和 LC3-II 水平的升高来证明,而 LC3-I 和 LC3-II 是自噬的标志物 . 此外,this compound 通过溶酶体膜通透化诱导癌细胞死亡,并降低 Hsp70 的表达,Hsp70 是一种参与癌细胞化疗耐药的蛋白质 .

生化分析

Biochemical Properties

UNBS5162 has shown in vitro cytotoxic activity against a range of human cancer cell lines . It has been found to have a significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It has been shown to decrease the expression of proangiogenic CXCL chemokines .

Cellular Effects

This compound has been found to markedly impair the cell cycle progression of human prostate cancer PC3 and glioblastoma U373 cells by significantly increasing the duration of their G2 phase . It has also been found to inhibit the proliferation, migration, and invasion of SKOV3 ovarian cancer cells . Furthermore, it has been identified that this compound markedly increased the apoptosis rate of SKOV3 cells .

Molecular Mechanism

The mechanism of action of this compound is different from that of other naphthalimide derivatives, which exert their anti-tumor activity as DNA intercalating agents poisoning topoisomerase II . This compound displays no anti-topoisomerase II activity . It has been found to regulate the PI3K/AKT/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

This compound has been found to almost completely abolish DU145 and PC3 cell proliferation in vitro after 72 hours treatment . It has also been found to markedly improve the in vivo therapeutic benefits contributed by taxol in orthotopic models of human prostate cancer and NSCLC in mice .

Dosage Effects in Animal Models

In mice, this compound was found to have a 3-4 fold higher maximum tolerated dose compared to amonafide irrespective of administration route . Additionally, this compound preclinically was found not to provoke marked hematotoxicity unlike amonafide .

Metabolic Pathways

This compound has been found to regulate the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in cell proliferation and apoptosis .

准备方法

UNBS5162 由其前体 UNBS3157 合成。 合成路线包括在生理盐水中水解 UNBS3157,这会快速且几乎完全地将其转化为 this compound . 该水解反应的条件温和,通常涉及室温和中性 pH。this compound 的工业生产方法尚未广泛记录,但该过程可能涉及在受控条件下对 UNBS3157 进行大规模水解,以确保高产率和纯度。

化学反应分析

UNBS5162 会发生多种类型的化学反应,包括:

水解: 如前所述,this compound 是通过 UNBS3157 的水解形成的。

这些反应中常用的试剂和条件包括用于水解的生理盐水和用于生物测定的标准细胞培养条件。这些反应形成的主要产物是 UNBS3157 的水解形式(即 this compound)和处理细胞内的各种自噬体。

相似化合物的比较

UNBS5162 在萘酰亚胺衍生物中独树一帜,因为它具有特定的作用机制和降低的血液毒性。类似的化合物包括:

阿莫法定: 一种萘酰亚胺衍生物,可作为拓扑异构酶 II 毒物,但具有明显的血液毒性.

米托法定: 另一种具有抗癌特性的萘酰亚胺,但也与血液毒性有关.

DMP840: 一种萘酰亚胺,因其抗癌活性而受到评估,但受其毒性限制.

This compound 因其诱导自噬的能力及其较低的毒性特征而脱颖而出,使其成为癌症治疗中进一步开发的有希望的候选药物 .

属性

IUPAC Name |

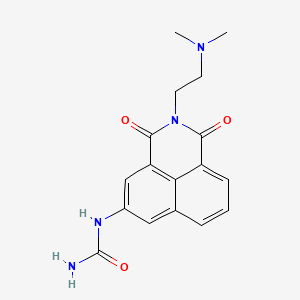

[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZRLOUKYFJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956590-23-1 | |

| Record name | UNBS-5162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNBS-5162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,2-Diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1683315.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-tri](/img/structure/B1683324.png)

![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)

![12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione](/img/structure/B1683330.png)